molecular formula C13H22N2O3 B3018810 N-[2-[3-(Hydroxymethyl)-3-methylpiperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide CAS No. 2361762-83-4

N-[2-[3-(Hydroxymethyl)-3-methylpiperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide

Cat. No. B3018810
CAS RN: 2361762-83-4
M. Wt: 254.33
InChI Key: BCXNFOPVDVORBM-UHFFFAOYSA-N
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Description

The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The hydroxymethyl group attached to the piperidine ring could potentially increase its reactivity and open up possibilities for further functionalization.


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized using techniques such as single-crystal X-ray diffraction, IR spectra, differential scanning calorimetry, and thermogravimetric analyses .


Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions. For example, formaldehyde reacts with nucleobases to form N-hydroxymethylated adducts . The presence of the hydroxymethyl group in the given compound could potentially allow for similar reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its piperidine structure and the hydroxymethyl group. For example, tris(hydroxymethyl)aminomethane (THAM), a compound with a similar hydroxymethyl group, is known to have buffering properties .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. As a derivative of piperidine, it might interact with biological targets in a similar manner to other piperidine-based drugs .

Future Directions

The future research directions would likely involve further exploration of the compound’s biological activity, potential applications, and methods for its synthesis and functionalization .

properties

IUPAC Name

N-[2-[3-(hydroxymethyl)-3-methylpiperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-4-11(17)14(3)8-12(18)15-7-5-6-13(2,9-15)10-16/h4,16H,1,5-10H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXNFOPVDVORBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)CN(C)C(=O)C=C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[3-(Hydroxymethyl)-3-methylpiperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide

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